(3Z)-3-[(4-ethylphenyl)imino]-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-3-[(4-ETHYLPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a piperazine ring, and nitro and ethylphenyl substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-ETHYLPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperazine ring and the nitro and ethylphenyl substituents. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds and functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-ETHYLPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The ethylphenyl and nitro groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
(3Z)-3-[(4-ETHYLPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-ETHYLPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Benzene, toluene, ethylbenzene, and xylene: Volatile organic compounds with similar aromatic structures.
Uniqueness
(3Z)-3-[(4-ETHYLPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE: stands out due to its combination of an indole core, piperazine ring, and nitro and ethylphenyl substituents, which confer unique chemical and biological properties not found in simpler aromatic compounds.
Properties
Molecular Formula |
C27H27N5O3 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
3-(4-ethylphenyl)imino-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-2-one |
InChI |
InChI=1S/C27H27N5O3/c1-2-20-7-9-21(10-8-20)28-26-24-5-3-4-6-25(24)31(27(26)33)19-29-15-17-30(18-16-29)22-11-13-23(14-12-22)32(34)35/h3-14H,2,15-19H2,1H3 |
InChI Key |
AWVSJYOYZKOGRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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